1-Stearoyl-2-arachidonoylglycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

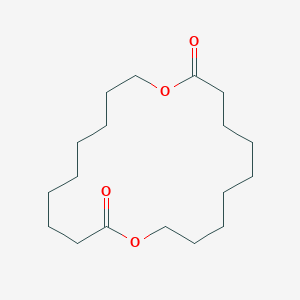

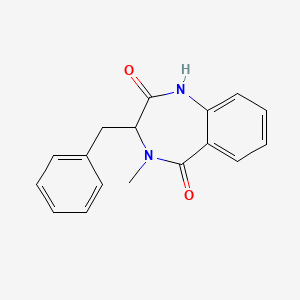

1-stearoyl-2-arachidonoylglycerol is a 1,2-diglyceride in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid.

Aplicaciones Científicas De Investigación

Physical Properties and Biological Significance

1-Stearoyl-2-arachidonoylglycerol (SAG) exhibits unique physical properties and plays a significant role in biological processes. Hindenes et al. (2000) explored the polymorphic behavior of SAG, revealing its diverse solid state structures, which could have implications for its function in cell signaling and membrane dynamics (Hindenes et al., 2000).

Role in Endocannabinoid Signaling

SAG is a precursor in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid involved in various physiological functions. Duclos et al. (2009) demonstrated the synthesis of radiolabeled SAG for research purposes, highlighting its significance in endocannabinoid studies (Duclos et al., 2009). Van der Wel et al. (2015) developed a fluorescence assay using SAG as a substrate for studying inhibitors of diacylglycerol lipase α, emphasizing its role in the modulation of endocannabinoid signaling (van der Wel et al., 2015).

Enzymatic Interactions and Cellular Functions

Research by Hodgkin et al. (1997) identified SAG kinase in pig testes, demonstrating its specificity for polyunsaturated diradylglycerol species, which suggests its importance in reproductive biology (Hodgkin et al., 1997). Simpson et al. (1991) showed that Swiss 3T3 cells incorporate SAG into specific phospholipids, indicating its role in cell membrane formation and remodeling (Simpson et al., 1991).

Pharmacological and Therapeutic Implications

The pharmacological actions of SAG have been investigated in the context of membrane stabilization and drug interactions. Zidovetzki et al. (1993) studied the interaction of SAG with chloroquine, a drug used in malaria treatment, suggesting a role in membrane stabilization and potential therapeutic applications (Zidovetzki et al., 1993).

Analytical Techniques and Quantification

Hubbard et al. (1996) developed a method for the quantification of SAG in human basophils, providing a tool for investigating its role in signal transduction and immune responses (Hubbard et al., 1996).

Propiedades

Fórmula molecular |

C41H72O5 |

|---|---|

Peso molecular |

645 g/mol |

Nombre IUPAC |

(1-hydroxy-3-octadecanoyloxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28- |

Clave InChI |

NSXLMTYRMFVYNT-LGHBDAFPSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Sinónimos |

1-stearoyl-2-arachidonoyl-sn-glycerol 1-stearoyl-2-arachidonoylglycerol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B1255086.png)

![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)

![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)

![(2S,3R,4R,5R)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1255102.png)